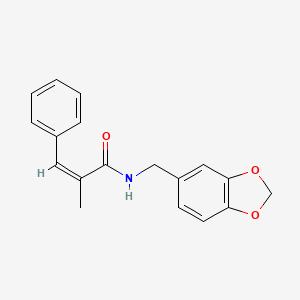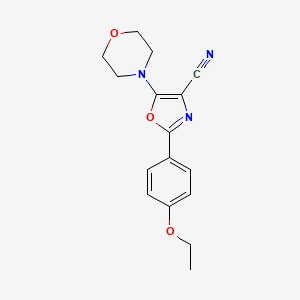
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide, also known as MDMA or ecstasy, is a synthetic drug that is widely used for recreational purposes. However, this drug has also gained significant attention in scientific research due to its potential therapeutic applications. MDMA is a psychoactive drug that belongs to the class of amphetamines and has a chemical structure that resembles both amphetamines and hallucinogens.
Mechanism of Action
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide acts on the central nervous system by increasing the release of serotonin, dopamine, and norepinephrine. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in the activation of various receptors, including 5-HT1A, 5-HT2A, and 5-HT2B receptors, which are involved in mood regulation and social behavior.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of hormones such as oxytocin and vasopressin, which are involved in social bonding and trust. This compound has been shown to increase the activity of the prefrontal cortex, which is involved in decision-making and emotional regulation.
Advantages and Limitations for Lab Experiments
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide has advantages and limitations for lab experiments. One advantage is its ability to induce a controlled state of altered consciousness, which can be useful for studying the neural basis of consciousness. However, this compound also has limitations, including its potential for abuse and neurotoxicity, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide. One direction is to further investigate its therapeutic potential for treating PTSD, anxiety, and depression. Another direction is to study the long-term effects of this compound use on the brain and behavior. Additionally, research could focus on developing safer and more effective analogs of this compound for therapeutic use.
Synthesis Methods
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide can be synthesized through various methods, including the Leuckart method and the Wacker process. The Leuckart method involves the reaction of safrole with hydrochloric acid and formamide, followed by reduction with sodium borohydride. The Wacker process involves the oxidation of safrole to form MDP2P, which is then converted to this compound by reductive amination.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide has gained significant attention in scientific research due to its potential therapeutic applications. It has been studied for its use in the treatment of post-traumatic stress disorder (PTSD), anxiety, and depression. This compound has been shown to enhance the therapeutic process by reducing fear and increasing empathy and trust between patients and therapists.
properties
IUPAC Name |
(Z)-N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-13(9-14-5-3-2-4-6-14)18(20)19-11-15-7-8-16-17(10-15)22-12-21-16/h2-10H,11-12H2,1H3,(H,19,20)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRKDHOBBHMHIJ-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5762311.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5762316.png)


![3-[2-(2-isopropoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5762328.png)
![4-[(3,4-dimethylphenoxy)acetyl]morpholine](/img/structure/B5762332.png)
![N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5762344.png)



![3,4-dimethoxy-N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5762384.png)
![7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5762388.png)
![methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5762394.png)